2-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide
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Overview
Description
2-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties . The structure of this compound includes a benzenesulfonamide moiety linked to a pyrrolidine ring, which contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of 2-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide typically involves the following steps:
Intramolecular Cyclization: The preparation of benzenesulfonamide derivatives often starts with the intramolecular cyclization of a chloroacetamide derivative when treated with ammonium.
Rearrangement Reactions: The intermediate products undergo rearrangement reactions to form the final benzenesulfonamide structure.
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
2-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide has several scientific research applications:
Biology: The compound has shown potential as an inhibitor of carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. This makes it a candidate for anticancer research.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is involved in regulating pH in cells and is overexpressed in many cancer cells. By inhibiting CA IX, the compound disrupts the pH balance in cancer cells, leading to reduced cell proliferation and increased apoptosis . The molecular targets and pathways involved include the binding of the compound to the active site of CA IX, preventing its normal function.
Comparison with Similar Compounds
Similar compounds to 2-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide include other benzenesulfonamide derivatives such as:
4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide: Known for its anticancer properties.
2-aminobenzenesulfonamide: Used in various chemical and biological applications.
The uniqueness of this compound lies in its specific structure, which allows it to effectively inhibit CA IX and exhibit significant anticancer activity .
Properties
Molecular Formula |
C11H15N3O2S |
---|---|
Molecular Weight |
253.32 g/mol |
IUPAC Name |
(NE)-2-amino-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C11H15N3O2S/c1-14-8-4-7-11(14)13-17(15,16)10-6-3-2-5-9(10)12/h2-3,5-6H,4,7-8,12H2,1H3/b13-11+ |
InChI Key |
IKVOYVPNNHGBFN-ACCUITESSA-N |
Isomeric SMILES |
CN\1CCC/C1=N\S(=O)(=O)C2=CC=CC=C2N |
Canonical SMILES |
CN1CCCC1=NS(=O)(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
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